4-(3-(Piperazin-1-yl)propyl)aniline
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Overview
Description
4-[3-(1-Piperazinyl)propyl]benzenamine is a chemical compound that features a piperazine ring attached to a benzene ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Piperazinyl)propyl]benzenamine typically involves the reaction of 4-bromobenzenamine with 1-(3-aminopropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Piperazinyl)propyl]benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted benzene derivatives .
Scientific Research Applications
4-[3-(1-Piperazinyl)propyl]benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(1-Piperazinyl)propyl]benzenamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate various neurological pathways. This interaction is crucial for its potential therapeutic effects in treating conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1-Piperazinyl)propyl]phenol
- 4-[3-(1-Piperazinyl)propyl]aniline
- 4-[3-(1-Piperazinyl)propyl]benzamide
Uniqueness
4-[3-(1-Piperazinyl)propyl]benzenamine is unique due to its specific structural configuration, which allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
4-(3-piperazin-1-ylpropyl)aniline |
InChI |
InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11,14H2 |
InChI Key |
OPMRZTPIIQBQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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